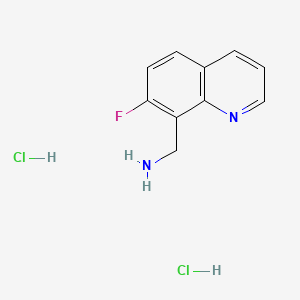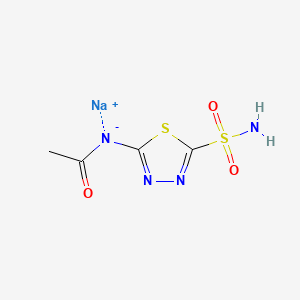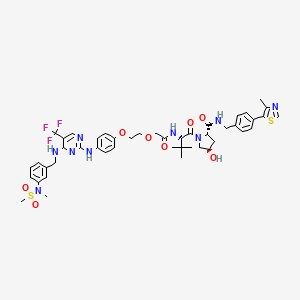![molecular formula C9H17N B13571755 7-Methyl-6-azaspiro[3.5]nonane](/img/structure/B13571755.png)
7-Methyl-6-azaspiro[3.5]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-6-azaspiro[3.5]nonane: is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a nonane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-6-azaspiro[3.5]nonane typically involves the following steps:
Starting Material: The synthesis begins with N-Boc-4-piperidone as the starting material.
Wittig Reaction: A Wittig reaction is performed to prepare N-Boc-4-methylenepiperidine.
Cyclization: The intermediate undergoes [2+2] cyclization using trichloroacetyl chloride catalyzed by zinc/copper to form N-Boc-7-azaspiro ketone.
Reduction: The azaspiro ketone intermediate is reduced to N-Boc-7-azaspiro-ol using sodium borohydride at room temperature.
Deprotection: Finally, the Boc protecting group is removed using 2 mol/L hydrochloric acid-ethyl acetate to yield the target product, this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of economical and readily available reagents, simple operations, and conditions that ensure high product purity, making it suitable for batch production .
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-6-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Oxone® in formic acid is commonly used for oxidative cyclizations.
Reduction: Sodium borohydride is used for reducing the azaspiro ketone intermediate.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can yield ring-fused benzimidazoles .
Applications De Recherche Scientifique
7-Methyl-6-azaspiro[3.5]nonane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 7-Methyl-6-azaspiro[3.5]nonane involves the inhibition of specific enzymes. For instance, it inhibits FAAH, leading to increased levels of endocannabinoids, which play a role in pain and inflammation regulation . Additionally, it may inhibit COX-2, reducing inflammation and oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxa-7-azaspiro[3.5]nonane: This compound is structurally similar but contains an oxygen atom in place of a carbon atom.
1-Oxa-8-azaspiro[4.5]decane: Another spirocyclic compound with a different ring size and oxygen atom.
Uniqueness
7-Methyl-6-azaspiro[3.5]nonane is unique due to its specific spirocyclic structure and the presence of a methyl group, which can influence its reactivity and biological activity. Its ability to inhibit FAAH with high potency distinguishes it from other spirocyclic compounds .
Propriétés
Formule moléculaire |
C9H17N |
|---|---|
Poids moléculaire |
139.24 g/mol |
Nom IUPAC |
7-methyl-6-azaspiro[3.5]nonane |
InChI |
InChI=1S/C9H17N/c1-8-3-6-9(7-10-8)4-2-5-9/h8,10H,2-7H2,1H3 |
Clé InChI |
PQKUJITUKSMHBC-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2(CCC2)CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride](/img/structure/B13571689.png)
![ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13571698.png)
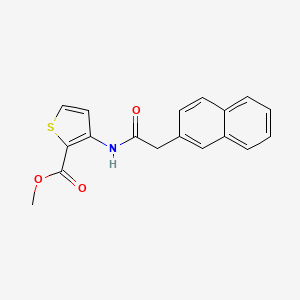

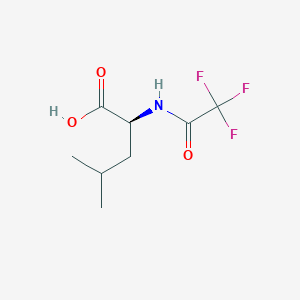

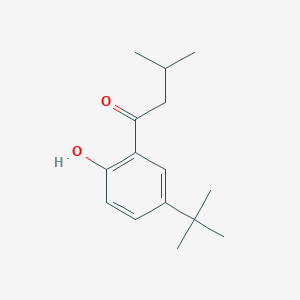
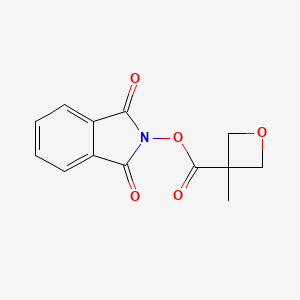
![6-(3,5-dichloro-2-hydroxybenzoyl)-3-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13571746.png)
![2-Amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid](/img/structure/B13571753.png)
